molecular formula C9H20O2 B13270646 3-Ethyl-2,2-dimethylpentane-1,3-diol

3-Ethyl-2,2-dimethylpentane-1,3-diol

Cat. No.: B13270646
M. Wt: 160.25 g/mol
InChI Key: VESUSJJEECETDM-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethylpentane-1,3-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2-dimethylpentane-1,3-diol typically involves the reaction of 3-ethyl-2,2-dimethylpentane with a suitable oxidizing agent to introduce the hydroxyl groups. One common method is the hydroboration-oxidation reaction, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired diol.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-dimethylpentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl chlorides.

Scientific Research Applications

3-Ethyl-2,2-dimethylpentane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-dimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-ethylpentane: A similar branched hydrocarbon without hydroxyl groups.

    3-Ethyl-2,3-dimethylpentane: Another branched hydrocarbon with a different substitution pattern.

    2,3-Dimethylpentane: A simpler branched hydrocarbon with fewer carbon atoms.

Uniqueness

3-Ethyl-2,2-dimethylpentane-1,3-diol is unique due to the presence of two hydroxyl groups, which significantly alter its chemical properties and reactivity compared to similar hydrocarbons. These hydroxyl groups enable the compound to participate in a wider range of chemical reactions and interactions, making it valuable in various applications.

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

3-ethyl-2,2-dimethylpentane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-5-9(11,6-2)8(3,4)7-10/h10-11H,5-7H2,1-4H3

InChI Key

VESUSJJEECETDM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)CO)O

Origin of Product

United States

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